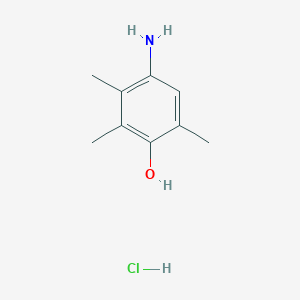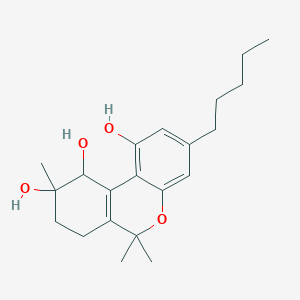
Cannabitriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cannabitriol (CBT) is a relatively new cannabinoid that has been discovered in recent years. It is a non-psychoactive compound that is structurally similar to cannabidiol (CBD) and tetrahydrocannabinol (THC). CBT has been found to have potential therapeutic properties, making it a promising area of research in the field of medicine.
Aplicaciones Científicas De Investigación
Chemical Characterisation and Decomposition Mechanisms
A study conducted by Carbone et al. (2010) focused on the chemical analysis of Δ9-THC, a prominent compound in cannabis. The analysis resulted in the isolation of several hydroxylated Δ9-THC derivatives, including cannabitriol. This research provides insight into the oxidative degradation products of Δ9-THC and the decomposition mechanisms, highlighting the potential application of cannabitriol in understanding cannabinoid chemistry and stability (Carbone et al., 2010).
Therapeutic Implications for Treating Marijuana Abuse
Brogan et al. (2007) explored the use of catalytic antibodies capable of oxidatively degrading Δ9-tetrahydrocannabinol (Δ9-THC), the major psychoactive component of marijuana. In this study, cannabitriol was identified as a major degradation product, indicating its potential role in therapeutic applications for treating marijuana abuse (Brogan et al., 2007).
Drug-Like Properties Assessment
Desa et al. (2017) conducted an in silico study to investigate the drug-like properties of phytocannabinoids in Cannabis sativa, including cannabitriol. The study evaluated molecular properties and predicted bioactivity scores, providing insights into the potential of cannabitriol as an orally active drug with good drug-like properties (Desa et al., 2017).
Phytochemical Analysis and Biological Profile
De Vita et al. (2022) analyzed the phytochemical composition of industrial hemp cultivar leaves and identified cannabitriol among other cannabinoid derivatives. This study provides valuable information on the phytochemical profile and potential biological applications of cannabitriol in various health-related fields (De Vita et al., 2022).
Propiedades
Número CAS |
11003-36-4 |
|---|---|
Nombre del producto |
Cannabitriol |
Fórmula molecular |
C21H30O4 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol |
InChI |
InChI=1S/C21H30O4/c1-5-6-7-8-13-11-15(22)18-16(12-13)25-20(2,3)14-9-10-21(4,24)19(23)17(14)18/h11-12,19,22-24H,5-10H2,1-4H3 |
Clave InChI |
ZLYNXDIDWUWASO-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O |
SMILES canónico |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O |
Sinónimos |
cannabitriol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



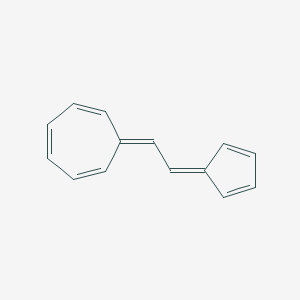
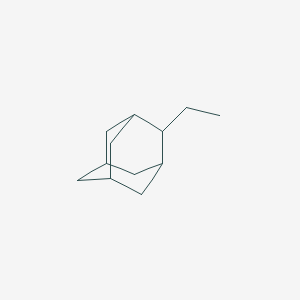
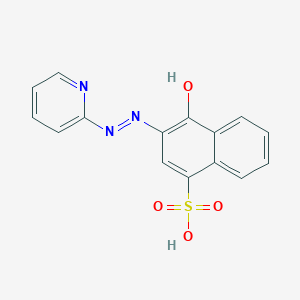
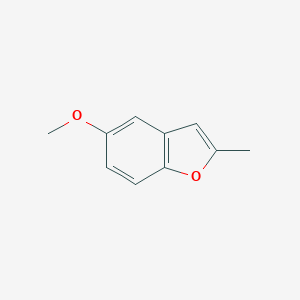
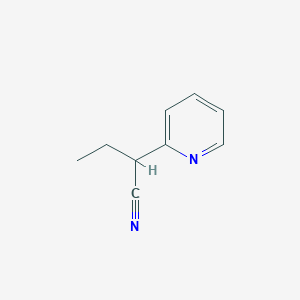
![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)
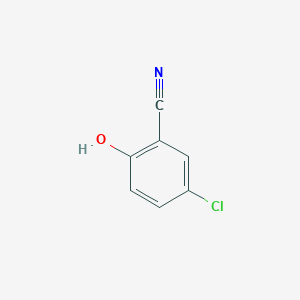
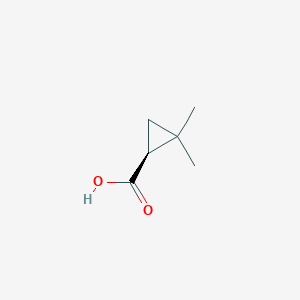
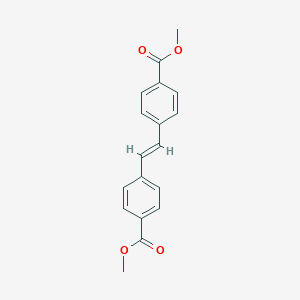
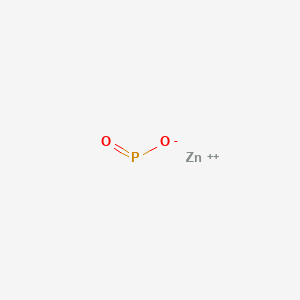
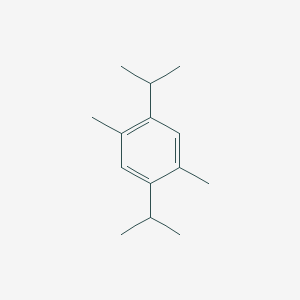
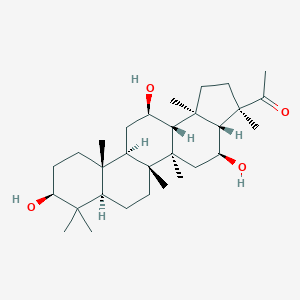
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)
